(Z)-1-(1H-Indol-3-yl)ethanone oxime
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Overview
Description
(Z)-1-(1H-Indol-3-yl)ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from indole, a heterocyclic aromatic organic compound, which is a structural motif found in many natural products and pharmaceuticals. The (Z)-configuration indicates the specific geometric isomer of the oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(1H-Indol-3-yl)ethanone oxime typically involves the reaction of 1-(1H-Indol-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:
- Dissolve 1-(1H-Indol-3-yl)ethanone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium acetate, to the mixture to facilitate the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: (Z)-1-(1H-Indol-3-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(Z)-1-(1H-Indol-3-yl)ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-1-(1H-Indol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The indole moiety can intercalate with DNA or interact with proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: The parent compound without the oxime group.
1-(1H-Indol-3-yl)ethanone hydrazone: A related compound with a hydrazone group instead of an oxime.
3-(1H-Indol-3-yl)prop-2-en-1-one: A structurally similar compound with a different functional group.
Uniqueness: (Z)-1-(1H-Indol-3-yl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The (Z)-configuration also influences its interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
(NE)-N-[1-(1H-indol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c1-7(12-13)9-6-11-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3/b12-7+ |
InChI Key |
ZUYHZNAHKFXLAO-KPKJPENVSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CC(=NO)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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